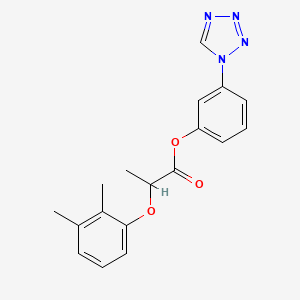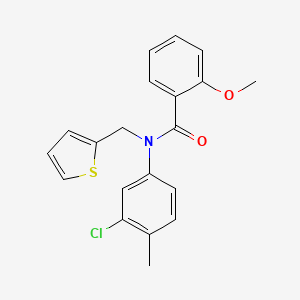
3-(1H-tetrazol-1-yl)phenyl 2-(2,3-dimethylphenoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2,3-DIMETHYLPHENOXY)PROPANOATE is a complex organic compound that features a tetrazole ring and a phenoxypropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2,3-DIMETHYLPHENOXY)PROPANOATE typically involves the formation of the tetrazole ring followed by the attachment of the phenoxypropanoate group. One common method for synthesizing tetrazole derivatives is through the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride . The phenoxypropanoate moiety can be introduced via esterification reactions involving the corresponding phenol and propanoic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2,3-DIMETHYLPHENOXY)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield tetrazole oxides, while nucleophilic substitution can produce a variety of substituted phenoxy derivatives .
Aplicaciones Científicas De Investigación
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2,3-DIMETHYLPHENOXY)PROPANOATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a bioactive compound with applications in drug development.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2,3-DIMETHYLPHENOXY)PROPANOATE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with various enzymes and receptors in biological systems . This interaction can modulate the activity of these targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-Tetrazole: A simpler tetrazole derivative with similar chemical properties.
2-(2,3-Dimethylphenoxy)propanoic acid: A compound with a similar phenoxypropanoate moiety.
Uniqueness
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2,3-DIMETHYLPHENOXY)PROPANOATE is unique due to the combination of the tetrazole ring and the phenoxypropanoate group, which imparts distinct chemical and biological properties . This combination allows for versatile applications in various fields, making it a compound of significant interest .
Propiedades
Fórmula molecular |
C18H18N4O3 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
[3-(tetrazol-1-yl)phenyl] 2-(2,3-dimethylphenoxy)propanoate |
InChI |
InChI=1S/C18H18N4O3/c1-12-6-4-9-17(13(12)2)24-14(3)18(23)25-16-8-5-7-15(10-16)22-11-19-20-21-22/h4-11,14H,1-3H3 |
Clave InChI |
GBVOQTGBKXZLCU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)OC(C)C(=O)OC2=CC=CC(=C2)N3C=NN=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-3-(4-methylphenyl)-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11330592.png)
![4-(ethylsulfanyl)-1-(2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11330594.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B11330595.png)
![2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11330598.png)
![2-[(4-ethylphenyl)amino]-7-(2-furyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11330603.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylphenyl)acetamide](/img/structure/B11330606.png)

![2-(2-fluorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B11330611.png)
![2-[4-(propan-2-yl)phenoxy]-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11330614.png)
![4-methyl-N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11330616.png)
![(4-chlorophenyl)[4-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B11330622.png)

![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11330638.png)
![1-benzyl-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11330648.png)
